N-phenethyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-16-7-9-18(10-8-16)19-11-12-20-24-25-22(27(20)26-19)29-15-21(28)23-14-13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUNQHRKCIZVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors to form the triazolopyridazine ring.
Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol compound, such as phenethyl thiol, under conditions that promote the formation of the thioether bond.
Acetamide Introduction: Finally, the acetamide group is introduced through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the triazolopyridazine ring or the thioether linkage, leading to different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-phenethyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-phenethyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity, while the phenethyl and acetamide groups can enhance binding affinity and specificity. This compound may also modulate signaling pathways by interacting with cellular receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Triazole-Pyridazine Core
- N-Methyl-N-[3-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (Compound 1632) :
This compound shares the triazolopyridazine core but differs in substituents: a methyl group on the triazole ring and a methyl-substituted phenyl group at position 4. The acetamide is N-methylated, reducing steric hindrance compared to the phenethyl group in the target compound. This modification may enhance metabolic stability but reduce lipophilicity . - N-(2-Oxolanylmethyl)-2-[[3-(3-Pyridinyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Thio]Acetamide :
Features a pyridinyl group at position 3 of the triazole and a tetrahydrofuran-derived (oxolanylmethyl) substituent on the acetamide. The polar oxolane moiety likely improves aqueous solubility compared to the hydrophobic phenethyl group in the target compound .
Substituent Variations on the Acetamide Side Chain
- 2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (891117-12-7): Contains a 4-ethoxyphenyl group on the acetamide and a methyl-substituted triazolopyridazine core.
Compounds with Alternative Cores but Similar Thioacetamide Linkages
Benzothieno[3,2-e]Triazolo[4,3-c]Pyrimidine Derivatives
- N-Phenyl-2-(8,9,10,11-Tetrahydro[1]Benzothieno[3,2-e]Triazolo[4,3-c]Pyrimidin-3-ylsulfanyl)Acetamide (10a): Replaces the triazolopyridazine core with a benzothieno-triazolopyrimidine system. Synthesized in 68–74% yields via reaction of chloroacetanilides with the core structure. The fused benzothiophene ring may enhance π-π stacking interactions compared to the simpler pyridazine system .
Quinazolinone-Thioacetamide Hybrids
- N-(Substituted Phenyl)-2-((4-Oxo-3-(4-Sulfamoylphenyl)Quinazolin-2-yl)Thio)Acetamides (Compounds 5–10): These derivatives feature a quinazolinone core instead of triazolopyridazine. Yields range from 68% to 91%, with melting points between 170.5°C and 315.5°C.
Table 2: Comparison of Thioacetamide-Linked Compounds with Diverse Cores
Key SAR Insights :
Core Rigidity: Triazolopyridazine cores may favor planar conformations, enhancing intercalation with biomolecules compared to flexible quinazolinones.
Substituent Effects : Hydrophobic groups (e.g., p-tolyl, phenethyl) improve membrane permeability, while polar groups (e.g., pyridinyl, oxolane) enhance solubility.
Thioether Linkage : The thioacetamide bridge provides metabolic stability and facilitates hydrogen bonding with target proteins.
Biological Activity
N-phenethyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 385.5 g/mol. The compound features a triazole ring that is known for its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 1251582-78-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
This compound exhibits various biological activities including:
- Antitumor Activity : Compounds with similar triazole structures have shown significant activity against various cancer cell lines. The triazole moiety enhances the interaction with biological targets involved in tumor growth and proliferation.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating pathways associated with inflammation. This is particularly relevant in chronic inflammatory diseases.
- Antimicrobial Activity : Triazole derivatives have been reported to possess antimicrobial properties against a range of pathogens including bacteria and fungi.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the triazole ring and the phenethyl group can significantly influence the biological activity of the compound. For instance:
- Substituents on the Triazole Ring : Different substituents can enhance or diminish the binding affinity to target proteins.
- Phenethyl Group Variations : Alterations in the phenethyl group can affect solubility and bioavailability, impacting the overall efficacy of the compound.
Case Studies
- Antitumor Efficacy : A study evaluated a series of triazole derivatives similar to this compound against BRAF(V600E) mutant melanoma cells. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity (source: Science.gov).
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that compounds with similar structures inhibited nitric oxide production in macrophages, indicating potential as anti-inflammatory agents (source: PubMed Central).
- Antimicrobial Testing : A series of related compounds were tested for their ability to inhibit bacterial growth. Results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics (source: Sciendo).
Q & A
Q. Optimization Strategies :
- Temperature control : Reactions often require 80–120°C for cyclization .
- Catalysts : Triethylamine or Pd catalysts enhance coupling efficiency .
- Purification : Column chromatography or HPLC ensures >95% purity .
Which analytical techniques are essential for structural characterization and purity assessment?
Basic Research Focus
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~407.47 g/mol for this compound) .
- X-ray Crystallography : Resolves 3D conformation and bond angles .
Advanced Tip : Pair with HPLC for purity profiling and FT-IR to track functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
How can researchers design experiments to elucidate the compound’s mechanism of action?
Advanced Research Focus
Methodological approaches include:
- Binding assays : Fluorescence polarization or SPR to measure affinity for ion channels (e.g., sodium channels) .
- Cellular response studies : Patch-clamp electrophysiology to assess ion channel modulation .
- Computational docking : Molecular dynamics simulations predict binding modes to targets like kinases or GPCRs .
Data Interpretation : Compare IC50 values across assays to identify off-target effects .
What strategies resolve contradictions in reported biological activities of triazolo-pyridazine derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., p-tolyl vs. fluorophenyl) to isolate activity drivers .
- In vitro vs. in vivo models : Use parallel assays (e.g., HEK293 cells and rodent models) to assess translational relevance .
- Meta-analysis : Cross-reference crystallographic data with activity trends to identify critical interactions (e.g., hydrogen bonding at the pyridazine N1 position) .
How can metabolic stability be improved through structural modifications?
Q. Advanced Research Focus
- Electron-withdrawing groups : Introduce fluorine or chlorine on aryl rings to reduce CYP450-mediated oxidation .
- Prodrug strategies : Mask the thioacetamide group with ester linkages for enhanced bioavailability .
- LogP optimization : Adjust substituents (e.g., methoxy groups) to balance solubility and membrane permeability .
Experimental Validation : Use liver microsome assays and LC-MS/MS to track metabolite profiles .
What are the challenges in assessing solubility and formulation for in vivo studies?
Q. Advanced Research Focus
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoemulsions improve aqueous solubility .
- Stability testing : Monitor degradation under physiological pH (e.g., 7.4) and temperature .
- Pharmacokinetic profiling : Use LC-MS to measure plasma half-life and tissue distribution in rodent models .
How do structural modifications on the triazolo-pyridazine core affect selectivity?
Q. Advanced Research Focus
- Substituent positioning : Para-substituted aryl groups (e.g., p-tolyl) enhance target specificity vs. meta-substituted analogs .
- Thioether vs. sulfone : Replacing sulfur with sulfone groups alters electron density and binding kinetics .
- Heterocycle expansion : Fusing additional rings (e.g., benzothiazole) modulates steric hindrance and selectivity .
Q. Advanced Research Focus
- ADMET Prediction Software : Use SwissADME or ADMETlab to estimate absorption, toxicity, and metabolic pathways .
- Molecular Dynamics : GROMACS or AMBER simulate membrane permeability and protein-ligand stability .
- QSAR Models : Train models on triazolo-pyridazine datasets to predict novel analogs’ bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
